molecular formula C25H26N4O5S B11367848 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11367848
M. Wt: 494.6 g/mol
InChI Key: CRNVZVJRLMAQFG-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with ethanesulfonyl, furan, and methylfuran groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group through sulfonation reactions. The furan and methylfuran groups are then attached via alkylation reactions. The final step involves the coupling of the amino and carboxamide groups under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include using high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The ethanesulfonyl group can be reduced to ethanethiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of ethanethiol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **2-(ETHANESULFONYL)-5-{[(THIOPHEN-2-YL)METHYL][(5-METHYLTHIOPHEN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both furan and methylfuran groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

2-ethylsulfonyl-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-4-35(31,32)25-26-14-22(23(28-25)24(30)27-21-10-6-5-8-17(21)2)29(15-19-9-7-13-33-19)16-20-12-11-18(3)34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

CRNVZVJRLMAQFG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=CO3)CC4=CC=C(O4)C

Origin of Product

United States

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